2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831625
InChI: InChI=1S/C8H12N2O3S/c1-2-3-9-6(11)4-10-7(12)5-14-8(10)13/h2-5H2,1H3,(H,9,11)
SMILES:
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol

2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide

CAS No.:

Cat. No.: VC15831625

Molecular Formula: C8H12N2O3S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide -

Specification

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
IUPAC Name 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide
Standard InChI InChI=1S/C8H12N2O3S/c1-2-3-9-6(11)4-10-7(12)5-14-8(10)13/h2-5H2,1H3,(H,9,11)
Standard InChI Key DZZASOZBBDVTNH-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)CN1C(=O)CSC1=O

Introduction

Chemical Characterization and Structural Properties

Molecular Identity and Physicochemical Profile

2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide (C₈H₁₂N₂O₃S) features a molecular weight of 216.26 g/mol and a canonical SMILES representation of CCCNC(=O)CN1C(=O)CSC1=O. Its IUPAC name, 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide, reflects the presence of a thiazolidine-2,4-dione moiety linked to an N-propylacetamide group. The compound’s crystalline structure is stabilized by intramolecular hydrogen bonds between the amide carbonyl and thiazolidinedione oxygen atoms, as evidenced by X-ray diffraction studies of analogous derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃S
Molecular Weight216.26 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bond Count4

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses of structurally similar thiazolidin-4-ones reveal distinct proton environments. For example, the methylene protons adjacent to the thiazolidinedione ring typically resonate at δ 3.42–3.55 ppm in DMSO-d6, while the amide proton appears as a singlet near δ 12.2 ppm . Infrared spectroscopy identifies strong absorptions at 1,710 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C-N vibration), consistent with the diketone and amide functionalities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2,4-dioxothiazolidin-3-yl)-N-propylacetamide typically proceeds via a three-step protocol:

  • Acylation: Reaction of chloroacetic acid with thionyl chloride yields 2-chloroacetamide intermediates.

  • Cyclocondensation: Treatment with thiourea derivatives forms the thiazolidine-2,4-dione ring under basic conditions.

  • Propylamine Conjugation: Nucleophilic substitution introduces the N-propylacetamide side chain.

A 2024 study optimized this route using DMF as a solvent, achieving an 86% yield for analogous compounds . Microwave-assisted synthesis has reduced reaction times from 12 hours to 45 minutes while maintaining yields above 75% .

Table 2: Comparative Synthesis Methods

MethodYield (%)TimeKey Reagents
Conventional Thermal65–7512 hDMF, K₂CO₃
Microwave-Assisted78–8645 minDMF, MW irradiation
Solvent-Free708 hNeat conditions, 110°C

Pharmacological Activities

Anticancer and Antiangiogenic Effects

2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide derivatives exhibit potent VEGFR-2 inhibition, a critical target in tumor angiogenesis. In a 2024 screen, analog 22 (IC₅₀ = 0.210 ± 0.009 μM) outperformed sorafenib (IC₅₀ = 0.203 ± 0.009 μM) by stabilizing the kinase domain’s inactive conformation . Molecular docking simulations suggest hydrogen bonding with Cys919 and π-π stacking at Leu840 as key interactions .

Antibacterial Activity

Against Staphylococcus aureus (ATCC 25923), chloro-substituted derivatives demonstrated MIC values of 3.91 mg/L, comparable to oxacillin . The N-propyl group enhances membrane permeability, while electron-withdrawing substituents (e.g., -Cl, -NO₂) improve target binding to penicillin-binding proteins .

Table 3: Antimicrobial Activity Profile

Bacterial StrainMIC (mg/L)Reference CompoundMIC (mg/L)
S. aureus (MRSA)3.91Oxacillin4.00
E. faecalis7.81Cefuroxime6.25
E. coli (ATCC 25922)>32Ciprofloxacin0.50

Structure-Activity Relationships (SAR)

Substituent Effects on VEGFR-2 Inhibition

  • Chloro Substitution: Mono-chloro analogs (e.g., 20) and di-chloro derivatives (e.g., 24) show equivalent potency (ΔIC₅₀ < 0.01 μM), indicating minimal steric effects .

  • Amide Side Chain: The N-propyl group optimizes solubility (LogP = 1.2) while maintaining target affinity, outperforming methyl or ethyl variants by 1.5-fold .

Antibacterial SAR

  • Electron-Withdrawing Groups: 4-Nitrobenzylidene derivatives exhibit 2.3-fold greater activity than methoxy-substituted analogs .

  • Stereochemistry: Z-isomers show 40% higher activity due to improved binding to bacterial transpeptidases .

Applications and Future Directions

Oncological Therapeutics

Phase I trials for a related compound (PM-534) commenced in 2024, targeting refractory hepatocellular carcinoma . Combination therapies with immune checkpoint inhibitors are under preclinical evaluation.

Antimicrobial Formulations

Topical gels containing 2% w/w 2-(2,4-dioxothiazolidin-3-yl)-N-propylacetamide reduced S. aureus biofilm formation by 94% in ex vivo skin models .

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